Fmoc-Pro-OH Fmoc-Pro-OH
Brand Name: Vulcanchem
CAS No.: 71989-31-6
VCID: VC21540617
InChI: InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)
SMILES: C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

Fmoc-Pro-OH

CAS No.: 71989-31-6

VCID: VC21540617

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Pro-OH - 71989-31-6

Description

Fmoc-Pro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-proline, is a crucial compound in peptide synthesis. It is a derivative of the amino acid proline, modified with a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group to prevent unwanted reactions during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, typically using piperidine.

Applications of Fmoc-Pro-OH

Fmoc-Pro-OH is utilized in various applications, primarily in peptide synthesis and drug development.

Peptide Synthesis

In SPPS, Fmoc-Pro-OH is used as a building block to introduce proline residues into peptides. Its role is crucial in preventing unwanted side reactions and ensuring the selective coupling of amino acids. The Fmoc group can be easily removed, allowing for the controlled extension of the peptide chain.

Drug Development

Fmoc-Pro-OH is essential in the synthesis of peptide-based drugs. These drugs often target specific biological pathways, and the precise control over peptide structure provided by Fmoc-Pro-OH is vital for their efficacy.

Polymer–Peptide Delivery Platforms

Research has also explored the use of Fmoc-Pro-OH in developing polymer-based delivery systems for DNA and other therapeutic agents. The orientation of oligopeptides in these systems can significantly affect delivery efficacy .

Research Findings

Recent studies have highlighted the importance of Fmoc-Pro-OH in peptide synthesis. For instance, its low tendency to form impurities during SPPS makes it a preferred choice for synthesizing complex peptides . Additionally, the use of Fmoc-Pro-OH in electrochemical peptide synthesis has been explored, where it requires slight excesses of reagents and electricity due to steric hindrance .

Mechanistic Studies

Mechanistic studies have shown that peptides with proline residues can stabilize transition states during Fmoc deprotection, making them prone to cascade-deprotection reactions . This understanding is crucial for optimizing peptide synthesis protocols.

CAS No. 71989-31-6
Product Name Fmoc-Pro-OH
Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)
Standard InChIKey ZPGDWQNBZYOZTI-SFHVURJKSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Solubility 50.6 [ug/mL]
Synonyms Fmoc-L-proline;Fmoc-Pro-OH;71989-31-6;N-(9-Fluorenylmethoxycarbonyl)-L-proline;N-FMOC-L-PROLINE;(S)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)PYRROLIDINE-2-CARBOXYLICACID;Fmoc-L-Pro-OH;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline;MFCD00037122;SBB066147;9-FLUORENYLMETHOXYCARBONYL-L-PROLINE;ST50307342;(S)-FMOC-PYRROLIDINE-2-CARBOXYLICACID;(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylicacid;N-alpha-FMOC-L-PROLINE;(2S)-1-[(fluoren-9-ylmethyl)oxycarbonyl]pyrrolidine-2-carboxylicacid;AC1LELEX;FMOC-PRO;PubChem10033;FMOC-L-PRO;N-FMOC-PRO-OH;N-FMOC-L-PRO;AC1Q71BC;KSC377C9J;47636_ALDRICH
PubChem Compound 688135
Last Modified Aug 15 2023

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337.3684 g/mol